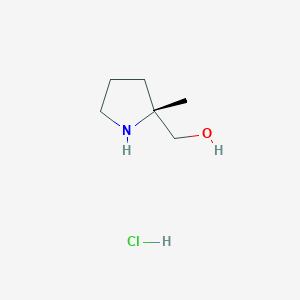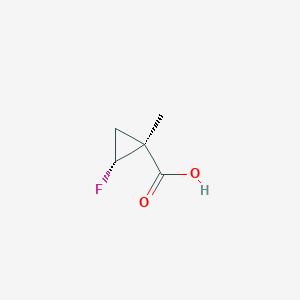
(3-((4-Ethylpiperazin-1-yl)sulfonyl)-4-methylphenyl)boronic acid
Vue d'ensemble
Description
((3-((4-Ethylpiperazin-1-yl)sulfonyl)-4-methylphenyl)boronic acid, also known as 4-Methyl-3-((4-ethylpiperazin-1-yl)sulfonyl)phenylboronic acid or MEPBA, is a boronic acid derivative of piperazine. It is a useful reagent for the synthesis of a variety of organic compounds and has a number of scientific research applications. This introduction will provide an overview of MEPBA, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Applications De Recherche Scientifique
Boron Nitride Nanomaterials in Synthesis
Boron nitride nanomaterial-based solid acid catalysts are efficient for the synthesis of biologically active compounds. A study by Murugesan et al. (2017) demonstrates the use of these catalysts in synthesizing ethylpiperazinyl-quinolinyl fused acridine derivatives, highlighting the potential of (3-((4-Ethylpiperazin-1-yl)sulfonyl)-4-methylphenyl)boronic acid in facilitating these reactions under microwave irradiation conditions (Murugesan, Gengan, Moodley, & Gericke, 2017).
Sulfination of Aryl and Heteroaryl Boronic Acids
The research by Lo et al. (2019) reports a redox-neutral Ni(II)-catalyzed sulfination of aryl and heteroaryl boronic acids. This process allows for the efficient conversion of boronic acids into sulfinate salts, which can be further elaborated into valuable sulfonyl-containing groups, including sulfones, sulfonamides, sulfonyl fluorides, and sulfonate esters (Lo, Chen, & Willis, 2019).
Boronic Acid Catalysis
Hall (2019) discusses the emerging applications of boronic acids as reaction catalysts. The ability of boronic acids to form reversible covalent bonds with hydroxy groups can be exploited to enable various organic reactions, demonstrating the versatility of this compound in such catalytic processes (Hall, 2019).
Macrocyclic Chemistry
Fárfan et al. (1999) highlight the role of boronic esters, including derivatives like this compound, in macrocyclic chemistry. The study describes the synthesis and analysis of tetrameric and dimeric boronates, which are crucial in the field of macrocyclic chemistry (Fárfan, Höpfl, Barba, Ochoa, Santillán, Gómez, & Gutiérrez, 1999).
Applications in Organic Synthesis
Propriétés
IUPAC Name |
[3-(4-ethylpiperazin-1-yl)sulfonyl-4-methylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O4S/c1-3-15-6-8-16(9-7-15)21(19,20)13-10-12(14(17)18)5-4-11(13)2/h4-5,10,17-18H,3,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGZWDMKVWOUJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-((Tetrahydrofuran-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1408466.png)
![{1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B1408467.png)



![2-(2-Methoxy-ethoxy)-N-{4-[2-(2-methoxy-ethoxy)-acetylamino]-phenyl}-acetamide](/img/structure/B1408475.png)
![N-(4-Amino-phenyl)-2-[2-(2-methoxy-ethoxy)-ethoxy]-acetamide](/img/structure/B1408476.png)

